Peucedanocoumarina II

Descripción general

Descripción

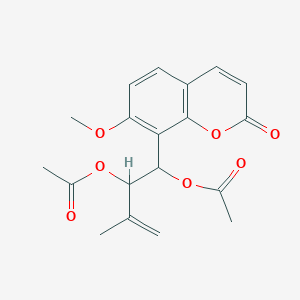

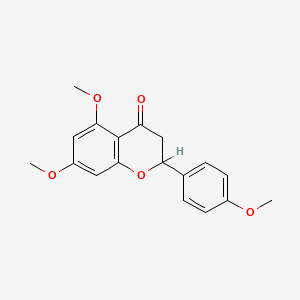

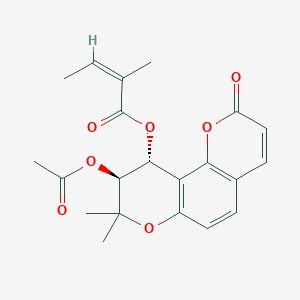

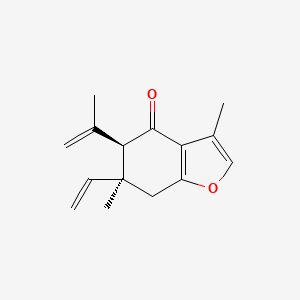

Peucedanocoumarin II is a naturally occurring pyranocoumarin compound found primarily in the stems and leaves of Peucedanum praeruptorum Dunn . This compound belongs to the broader class of coumarins, which are known for their diverse biological activities and therapeutic potential.

Aplicaciones Científicas De Investigación

Peucedanocoumarin II has a wide range of scientific research applications due to its biological activities. It is studied for its potential in the prevention and treatment of cardiovascular and cerebrovascular diseases, anti-inflammatory properties, reversal of multidrug resistance, anti-cancer effects, and neuroprotection . Research has shown that peucedanocoumarin II, along with other coumarins, can effectively inhibit the migration and invasion of cancer cells and provide therapeutic benefits in various medical conditions .

Mecanismo De Acción

- Peucedanocoumarin II primarily targets specific proteins or enzymes within biological systems. Unfortunately, the exact molecular targets for this compound are not well-documented in the literature. However, we know that it is involved in various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-asthmatic effects .

- The biosynthesis of coumarins, including Peucedanocoumarin II, occurs through specific enzymatic pathways. Key enzymes involved in coumarin biosynthesis include PpPAL, Pp4CL, PpC4H, PpC2’H, PpBMT, and PpCOMT-S .

Target of Action

Biochemical Pathways

If you have any more specific questions or need additional information, feel free to ask .

Análisis Bioquímico

Biochemical Properties

Peucedanocoumarin II plays a significant role in biochemical reactions . It is involved in the coumarin biosynthesis pathway, which is regulated by key enzyme genes . The enzymes, proteins, and other biomolecules that Peucedanocoumarin II interacts with include Phenylalanine ammonia-lyase (PAL), 4-Coumarate: CoA ligase (4CL), Cinnamate 4-hydroxylase (C4H), and P-coumaroyl CoA 2’-hydroxylase (C2’ H)

Cellular Effects

Peucedanocoumarin II has been found to have notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Peucedanocoumarin II involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, but the exact mechanism is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Peucedanocoumarin II change over time

Dosage Effects in Animal Models

The effects of Peucedanocoumarin II vary with different dosages in animal models .

Metabolic Pathways

Peucedanocoumarin II is involved in the coumarin biosynthesis pathway . It interacts with enzymes or cofactors such as PAL, 4CL, C4H, and C2’ H

Transport and Distribution

The transport and distribution of Peucedanocoumarin II within cells and tissues are complex processes that involve various transporters or binding proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Peucedanocoumarin II can be synthesized through the extraction of Peucedanum praeruptorum Dunn. The roots of Peucedanum praeruptorum are naturally dried in the shade and then pulverized into a coarse powder. This powder is mixed with chloroform and ultrasonically extracted . The methanol extraction method is also used to determine the presence of peucedanocoumarin II along with other coumarins .

Industrial Production Methods: Industrial production of peucedanocoumarin II involves optimizing chromatographic conditions to detect and isolate the compound from the methanol extraction of Peucedanum praeruptorum roots . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for this purpose .

Análisis De Reacciones Químicas

Types of Reactions: Peucedanocoumarin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving peucedanocoumarin II include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of peucedanocoumarin II depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Comparación Con Compuestos Similares

Peucedanocoumarin II is compared with other similar compounds such as praeruptorin A, praeruptorin B, praeruptorin E, and peucedanocoumarin I . While all these compounds belong to the coumarin family and share some biological activities, peucedanocoumarin II is unique in its specific distribution in the stems and leaves of Peucedanum praeruptorum Dunn . This distinct localization may contribute to its unique biological properties and therapeutic potential.

Propiedades

IUPAC Name |

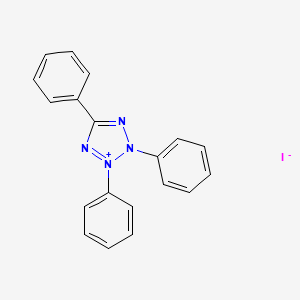

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-JZWAJAMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Peucedanocoumarin II and from what plant is it derived?

A1: Peucedanocoumarin II, a pyranocoumarin compound, is known to exhibit relaxant effects on smooth muscle tissue. [] It is primarily isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant also known as Bai-Hua Qian-Hu. [, , ] This plant is traditionally used for treating respiratory ailments and pulmonary hypertension. []

Q2: How does the relaxant effect of Peucedanocoumarin II compare to other coumarins found in Peucedanum praeruptorum Dunn?

A2: Studies comparing the relaxant effects of various pyranocoumarins from Peucedanum praeruptorum Dunn on rabbit tracheas and pulmonary arteries found that Peucedanocoumarin II exhibited weaker relaxant effects compared to (+)-praeruptorin A, pteryxin, and (+/-)-praeruptorin A. [] While the latter three compounds induced complete relaxation of tracheas constricted with potassium chloride, Peucedanocoumarin II only achieved partial relaxation at the same concentration. []

Q3: What methods have been successfully employed to isolate and purify Peucedanocoumarin II from Peucedanum praeruptorum Dunn?

A3: Several techniques have proven effective in isolating and purifying Peucedanocoumarin II. These include:

- Traditional extraction and separation: This involves initial extraction with acetone followed by silica gel column chromatography and further purification using Sephadex LH-20 resin and HPLC. []

- High-speed counter-current chromatography (HSCCC): This method uses a solvent system of petroleum ether: ethyl acetate: methanol: water for effective separation, followed by characterization using Nuclear Magnetic Resonance (NMR). []

Q4: Has Peucedanocoumarin II been identified as a key contributor to the traditional uses of Peucedanum praeruptorum Dunn?

A5: While research suggests that Peucedanocoumarin II possesses some smooth muscle relaxant properties, [] it has not been definitively identified as the primary active compound responsible for the traditional medicinal uses of Peucedanum praeruptorum Dunn. Further research is needed to fully elucidate its specific contributions and mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)